Fmoc-D-homoArg(Z)2-OH

Description

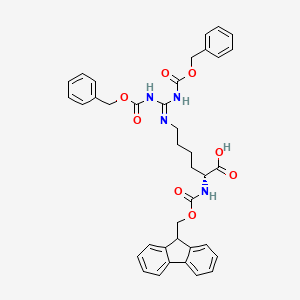

Fmoc-D-homoArg(Z)₂-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a D-configuration homoarginine backbone, where the side chain is doubly protected by benzyloxycarbonyl (Z) groups. The Fmoc (9-fluorenylmethyloxycarbonyl) group safeguards the α-amino group, while the Z groups stabilize the guanidine moiety of homoarginine during peptide assembly. This compound is critical for synthesizing peptides requiring resistance to enzymatic degradation or enhanced conformational stability, particularly in therapeutic applications .

The synthesis of Fmoc-D-homoArg(Z)₂-OH involves sequential protection of the homoarginine side chain with Z groups and Fmoc protection of the α-amino group. While direct synthetic data for this compound are scarce in the provided evidence, analogous pathways for Fmoc-Arg(Z) derivatives (e.g., Fmoc-Arg(Pbf)-OH) suggest that Z protection is achieved via benzyloxycarbonyl chloride under basic conditions, followed by Fmoc introduction using standard protocols .

Properties

Molecular Formula |

C38H38N4O8 |

|---|---|

Molecular Weight |

678.7 g/mol |

IUPAC Name |

(2R)-6-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C38H38N4O8/c43-34(44)33(40-36(45)50-25-32-30-19-9-7-17-28(30)29-18-8-10-20-31(29)32)21-11-12-22-39-35(41-37(46)48-23-26-13-3-1-4-14-26)42-38(47)49-24-27-15-5-2-6-16-27/h1-10,13-20,32-33H,11-12,21-25H2,(H,40,45)(H,43,44)(H2,39,41,42,46,47)/t33-/m1/s1 |

InChI Key |

XGFIPUBTTVYBBV-MGBGTMOVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-homoArg(Z)2-OH typically involves the protection of the amino and guanidino groups of homoarginine. The process begins with the protection of the amino group using the Fmoc group. This is followed by the protection of the guanidino group with two carbobenzoxy groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and coupling agents like diisopropylcarbodiimide (DIC) and OxymaPure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-homoArg(Z)2-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and carbobenzoxy groups under basic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids during solid-phase peptide synthesis.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Coupling: DIC and OxymaPure are used as coupling agents to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides containing homoarginine residues, which are useful in various biological and chemical applications.

Scientific Research Applications

Fmoc-D-homoArg(Z)2-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used to introduce homoarginine residues into peptides, which can enhance their biological activity and stability.

Drug Development: Peptides containing homoarginine residues are studied for their potential therapeutic properties.

Biomaterials: Used in the development of peptide-based hydrogels for tissue engineering and drug delivery.

Mechanism of Action

The mechanism of action of Fmoc-D-homoArg(Z)2-OH involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group, allowing selective reactions at other functional groups. The carbobenzoxy groups protect the guanidino group, preventing unwanted side reactions. Upon deprotection, the homoarginine residues are available for biological interactions, such as binding to specific receptors or enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between Fmoc-D-homoArg(Z)₂-OH and structurally or functionally related compounds:

Table 1. Comparative Analysis of Protected Homoarginine and Arginine Derivatives

Key Findings:

Protection Group Stability and Deprotection: The Z groups in Fmoc-D-homoArg(Z)₂-OH require hydrogenolysis for removal, which is less common in modern SPPS due to safety concerns with H₂/Pd systems. In contrast, Pbf (in Fmoc-Arg(Pbf)-OH) and Boc (in Fmoc-D-HomoArg(Boc)₂-OH) are cleaved under acidic conditions (TFA), aligning with standard Fmoc-SPPS workflows . Trt-protected derivatives (e.g., Fmoc-His(Trt)-OH) are removed via mild acids, making them compatible with acid-labile resins like Wang resin .

Synthetic Efficiency :

- Fmoc-Arg(Pbf)-OH achieves a 72% yield using phase-transfer catalysts (e.g., tetraethylammonium bromide), highlighting optimized protocols for challenging arginine derivatives .

- Fmoc-D-HomoArg(Et)₂-OH·HCl is marketed at 99% purity, suggesting robust industrial-scale synthesis, though its exact synthetic route remains undisclosed .

Applications :

- Z-protected derivatives like Fmoc-D-homoArg(Z)₂-OH are favored for synthesizing peptides requiring prolonged stability in biological environments, as Z groups resist enzymatic cleavage .

- Pbf and Boc protections dominate mainstream SPPS due to their compatibility with automated synthesizers and TFA-driven deprotection .

Stereochemical Considerations :

- The D-configuration in Fmoc-D-homoArg(Z)₂-OH enhances peptide resistance to proteolysis, a trait leveraged in therapeutic peptides (e.g., gonadotropin-releasing hormone analogs) .

Biological Activity

Fmoc-D-homoArg(Z)2-OH is a derivative of homoarginine, a non-proteinogenic amino acid that has garnered attention for its potential biological activities. This compound, characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protection, is particularly relevant in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and biological functionalities.

- Molecular Formula : C26H35ClN4O4

- Molecular Weight : 487.05 g/mol

- CAS Number : 138109523

- Solubility : Slightly soluble in water; stable under acidic conditions.

This compound has been shown to interact with various biological targets, influencing several signaling pathways. Its structure allows it to mimic natural arginine residues, facilitating interactions with proteins involved in critical cellular processes.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and viruses. The compound's ability to disrupt microbial membranes is a key factor in its efficacy.

2. Anticancer Potential

Studies have demonstrated that this compound can inhibit tumor growth by modulating pathways associated with cell proliferation and apoptosis. The compound's structural similarity to arginine allows it to interfere with the activity of certain enzymes involved in cancer progression.

3. Immunomodulatory Effects

The compound has been observed to enhance immune responses by activating macrophages and promoting the production of cytokines. This immunomodulatory effect suggests potential applications in therapies aimed at enhancing immune function.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, the compound was tested against strains of E. coli and S. aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial activity.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the side chains or backbone can significantly affect its binding affinity and biological efficacy:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased lipophilicity, enhancing membrane penetration |

| Alteration of the Fmoc group | Changes in proteolytic stability and solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.